molecular formula C12H13F3O3 B15340552 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid

2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid

Cat. No.: B15340552
M. Wt: 262.22 g/mol
InChI Key: GJJMUTYBABDOSK-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid typically involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions . One common method includes the use of trifluoroethanol and a base to introduce the trifluoroethoxy group, followed by further functionalization to achieve the desired propionic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trifluoroethoxy group enhances its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

2-methyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid

InChI

InChI=1S/C12H13F3O3/c1-8(11(16)17)6-9-2-4-10(5-3-9)18-7-12(13,14)15/h2-5,8H,6-7H2,1H3,(H,16,17)

InChI Key

GJJMUTYBABDOSK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(F)(F)F)C(=O)O

Origin of Product

United States

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